molecular formula C25H22N4O3 B11491645 5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11491645
M. Wt: 426.5 g/mol
InChI Key: PAVCEZHIBWPWDU-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s). This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure, and is substituted with ethoxyphenyl, methoxyphenyl, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the ethoxyphenyl, methoxyphenyl, and pyridinyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other heterocyclic compounds with fused ring structures, such as:

  • Pyrrolo[2,3-d]pyrimidines
  • Indolizines
  • Isoquinolines

Uniqueness

The uniqueness of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O3/c1-3-32-20-12-8-18(9-13-20)29-24(17-5-4-14-26-15-17)21-22(27-28-23(21)25(29)30)16-6-10-19(31-2)11-7-16/h4-15,24H,3H2,1-2H3,(H,27,28)

InChI Key

PAVCEZHIBWPWDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)OC)C5=CN=CC=C5

Origin of Product

United States

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